Aladotril

説明

特性

CAS番号 |

173429-64-6 |

|---|---|

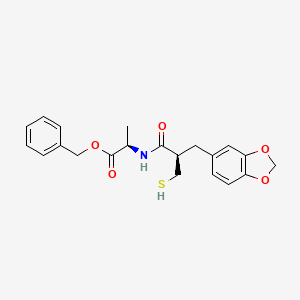

分子式 |

C21H23NO5S |

分子量 |

401.5 g/mol |

IUPAC名 |

benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate |

InChI |

InChI=1S/C21H23NO5S/c1-14(21(24)25-11-15-5-3-2-4-6-15)22-20(23)17(12-28)9-16-7-8-18-19(10-16)27-13-26-18/h2-8,10,14,17,28H,9,11-13H2,1H3,(H,22,23)/t14-,17+/m1/s1 |

InChIキー |

JHQKLXNTEQHOHI-PBHICJAKSA-N |

異性体SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC3=C(C=C2)OCO3)CS |

正規SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CS |

外観 |

Solid powder |

他のCAS番号 |

173429-64-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aladotril; BP 1137; BP-1137; BP1137; |

製品の起源 |

United States |

Foundational & Exploratory

Aladotril: A Technical Deep Dive into Dual Inhibition of Neutral Endopeptidase and Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aladotril, also known as Fasidotril or BP1137, is a dual-acting inhibitor targeting two key enzymes in the cardiovascular regulatory system: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE). As a prodrug, this compound is converted in the body to its active metabolite, fasidotrilat. This dual inhibition offers a promising therapeutic strategy by simultaneously enhancing the beneficial effects of natriuretic peptides through NEP inhibition and mitigating the detrimental effects of angiotensin II via ACE inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The intricate regulation of blood pressure and cardiovascular homeostasis involves a delicate balance between vasodilatory and vasoconstrictive systems. The renin-angiotensin-aldosterone system (RAAS) is a primary driver of vasoconstriction and sodium retention, largely through the action of angiotensin II, which is produced by the Angiotensin-Converting Enzyme (ACE). Conversely, the natriuretic peptide system promotes vasodilation, natriuresis, and diuresis. Neutral Endopeptidase (NEP), a zinc-dependent metalloprotease, is the key enzyme responsible for the degradation of natriuretic peptides.

Dual inhibition of both NEP and ACE presents a synergistic approach to managing cardiovascular diseases. By blocking ACE, the production of the potent vasoconstrictor angiotensin II is reduced. Simultaneously, inhibiting NEP leads to an accumulation of natriuretic peptides, amplifying their beneficial vasodilatory and natriuretic effects. This compound has been investigated for its potential in treating conditions such as hypertension and heart failure.

Mechanism of Action

This compound is an orally administered prodrug that undergoes hydrolysis in the body to form its active diacid metabolite, fasidotrilat. Fasidotrilat is a potent inhibitor of both Neutral Endopeptidase and Angiotensin-Converting Enzyme.

Signaling Pathway of NEP and ACE in Cardiovascular Regulation

The following diagram illustrates the interplay between the renin-angiotensin system and the natriuretic peptide system, and the points of intervention for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound (Fasidotril) and its active metabolite, fasidotrilat.

Table 1: In Vivo Efficacy of Fasidotril in Animal Models

| Species | Model | Dosage | Duration | Key Findings | Reference |

| Mouse | - | 0.2-0.5 mg/kg (oral) | Acute | ED50 for in vivo inhibition of both NEP and ACE.[1] | [1] |

| Rat | Spontaneously Hypertensive Rats (SHR) | 100 mg/kg twice daily (oral) | 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg).[1][2] | [1][2] |

| Rat | Renovascular Hypertensive (Goldblatt) | 100 mg/kg twice daily (oral) | 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg).[1][2] | [1][2] |

| Rat | DOCA-salt Hypertensive | 100 mg/kg twice daily (oral) | 3 weeks | Prevented the progressive rise in blood pressure.[1][2] | [1][2] |

| Rat | Myocardial Infarction | 180 mg/kg/day (oral) | 40 weeks | Reduced mortality and attenuated cardiac hypertrophy with no significant effect on blood pressure.[3] | [3] |

Table 2: Clinical Efficacy of Fasidotril in Humans

| Study Population | Dosage | Duration | Key Findings | Reference |

| Mild-to-moderate essential hypertension | 100 mg twice daily (oral) | 6 weeks | Lowered supine systolic/diastolic blood pressure by 7.4/5.4 mm Hg and standing blood pressure by 7.6/6.8 mm Hg compared to placebo.[1][2] | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the preclinical and clinical evaluation of this compound.

In Vivo Animal Studies

-

Objective: To assess the antihypertensive efficacy of fasidotril in different models of hypertension.

-

Animal Models:

-

Spontaneously Hypertensive Rats (SHR) - a genetic model of hypertension.

-

Two-kidney, one-clip Goldblatt rats - a model of renovascular hypertension.

-

Deoxycorticosterone acetate (DOCA)-salt rats - a model of volume-dependent hypertension.

-

-

Procedure:

-

Data Analysis: Changes in systolic blood pressure over the treatment period are compared between the fasidotril and vehicle-treated groups.

-

Objective: To evaluate the long-term effects of fasidotril on survival and cardiac remodeling after myocardial infarction.

-

Procedure:

-

Myocardial infarction is induced in rats by coronary artery ligation.[3]

-

24 hours post-ligation, surviving rats are randomly assigned to receive either placebo or fasidotril (180 mg/kg/day, orally).[3]

-

The treatment is continued for 40 weeks.[3]

-

Survival rates are monitored throughout the study.

-

At the end of the study, hearts are excised for determination of infarct size and assessment of cardiac hypertrophy.

-

-

Data Analysis: Survival curves are compared between the two groups using a log-rank test. Cardiac hypertrophy is assessed by measuring heart weight to body weight ratio and is compared between groups.

Human Clinical Trial

-

Objective: To determine the efficacy and safety of fasidotril in patients with mild-to-moderate essential hypertension.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

-

Participants: Patients with mild-to-moderate hypertension (diastolic blood pressure between 95 and 114 mm Hg).[1]

-

Procedure:

-

Data Analysis: The primary endpoint is the change in supine and standing systolic and diastolic blood pressure from baseline to the end of the treatment period, compared between the fasidotril and placebo groups.

Conclusion

This compound (Fasidotril) has demonstrated efficacy as a dual inhibitor of NEP and ACE in both preclinical and clinical settings. Its ability to reduce blood pressure in hypertensive models and improve outcomes in a post-myocardial infarction model highlights its therapeutic potential. The unique mechanism of action, which combines the benefits of RAAS inhibition with the enhancement of the natriuretic peptide system, offers a promising avenue for the management of cardiovascular diseases. Further research to fully elucidate its long-term safety and efficacy profile is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Antihypertensive effects of fasidotril, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of long-term therapy with fasidotril, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Aladotril: An In-depth Technical Guide

An extensive search for the pharmacological profile of Aladotril did not yield any specific results. This suggests that "this compound" may be a very new investigational drug with limited public information, a compound that has not been the subject of significant published research, or potentially a misspelling of another drug.

To provide a comprehensive technical guide as requested, detailed information regarding its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental data is essential. Without access to preclinical or clinical trial data, it is not possible to construct an accurate and informative whitepaper on the pharmacological properties of this specific compound.

For researchers, scientists, and drug development professionals seeking information on a particular therapeutic agent, access to published literature in reputable scientific databases and official regulatory agency websites is crucial. In the absence of such information for "this compound," the following general approach is recommended when investigating a novel compound:

Standard Approach for Characterizing a Novel Pharmacological Agent:

A logical workflow for characterizing a new chemical entity is essential for a thorough understanding of its therapeutic potential and safety profile.

Caption: A generalized workflow for drug discovery and development.

Key Data Points in a Pharmacological Profile:

For any given compound, a comprehensive pharmacological profile would be structured around the following key areas. The data is typically presented in clear, tabular formats for easy comparison and analysis.

Pharmacodynamics:

This section would detail the mechanism of action of the drug.

-

Target Identification and Validation: Elucidation of the specific molecular target(s) (e.g., receptors, enzymes, ion channels).

-

Receptor Binding Affinity: Quantitative measures such as Ki or Kd values.

-

Functional Assays: In vitro and in vivo studies to determine agonist, antagonist, or inverse agonist activity (e.g., EC50, IC50 values).

-

Signaling Pathway Analysis: Description of the downstream cellular effects following drug-target interaction.

A hypothetical signaling pathway diagram illustrates how a drug might exert its effects.

Caption: A simplified generic signaling pathway.

Pharmacokinetics:

This section describes the disposition of the drug in the body (Absorption, Distribution, Metabolism, and Excretion - ADME).

| Parameter | Description | Typical Units |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |

| Tmax | The time to reach maximum plasma concentration after drug administration. | hours (h) |

| Cmax | The maximum plasma concentration of a drug. | ng/mL or µg/mL |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | hours (h) |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | L/h or mL/min |

Experimental Protocols:

Detailed methodologies are crucial for the reproducibility of scientific findings. A typical experimental protocol would include:

-

Receptor Binding Assays:

-

Cell Lines/Tissue Preparation: Description of the source of the target receptor.

-

Radioligand: The specific radiolabeled compound used.

-

Incubation Conditions: Time, temperature, and buffer composition.

-

Data Analysis: Method for calculating binding parameters (e.g., Scatchard analysis).

-

-

In Vivo Efficacy Models:

-

Animal Species and Strain: Justification for the chosen animal model.

-

Disease Induction: Method used to create the animal model of the disease.

-

Drug Administration: Dose, route, and frequency.

-

Endpoint Measures: The specific physiological or behavioral readouts used to assess efficacy.

-

We recommend that researchers interested in a specific compound start by searching major scientific databases such as PubMed, Scopus, and Web of Science, as well as clinical trial registries like ClinicalTrials.gov. If information is still unavailable, it is likely that the compound is in a very early stage of development and data has not yet been publicly disclosed.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Alosetron, a potent 5-HT3 antagonist. The document details synthetic pathways, experimental protocols, and quantitative data, intended to serve as a valuable resource for professionals in the field of medicinal chemistry and drug development. The synthesis of Alosetron, a compound with the chemical name 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, has evolved to improve efficiency, safety, and yield.

Synthetic Pathways and Methodologies

The synthesis of Alosetron primarily involves the condensation of two key intermediates: 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and a substituted imidazole derivative. Earlier methods employed hazardous reagents and resulted in lower yields, while more recent, improved processes offer safer and more commercially viable routes.

An early synthesis route involved the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole using a strong and hazardous base like sodium hydride. This process was not ideal for large-scale production due to safety concerns and low yields[1].

A significantly improved and more recent method avoids the use of sodium hydride. This process involves the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole or a protected derivative thereof[1]. The use of trifluoroacetic acid has been shown to enhance the reaction rate and significantly improve the yield[1]. Another patented process describes the reaction in the presence of a mineral acid, such as hydrochloric acid, or a sulfonic acid, like p-toluene sulfonic acid or methane sulfonic acid[1].

The synthesis of the Alosetron core can also be achieved via a flow photochemical method, which represents a modern and efficient approach to indole synthesis[2]. This method involves the UVC-induced oxidative cyclization of an N-arylenaminone precursor[2].

The final step in the preparation of the commercially available drug is the formation of the hydrochloride salt. This is typically achieved by treating the Alosetron base with hydrochloric acid in a suitable solvent such as methanol, ethanol, or isopropanol[1].

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of Alosetron, based on patented and published methods.

Protocol 1: Improved Synthesis of Alosetron [1]

-

Reaction Setup: To a mixture of acetic acid and dimethylformamide, add 3N-BOC-4-hydroxymethyl-5-methyl imidazole (95.4 g) and 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (50 g).

-

Reaction Conditions: Add trifluoroacetic acid to the mixture and heat to 100-115 °C.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Add activated carbon to the reaction mass, stir, and filter through a hyflo bed. Wash the bed with dimethylformamide. The filtrate is then distilled under vacuum to yield Alosetron.

Protocol 2: Preparation of Alosetron Hydrochloride [1][3]

-

Salt Formation: Dissolve Alosetron (10 g) in methanol (50 mL).

-

Acidification: Add isopropanolic hydrochloric acid (8.5 mL) and heat the mixture to 40-45 °C.

-

Isolation: Cool the reaction mass, stir, and filter the resulting solid. Wash the solid with methanol.

-

Recrystallization: Dissolve the solid in methanol, treat with activated carbon, filter, and wash with methanol.

-

Final Product: Distill the solvent and add isopropyl ether to the residue. Stir at room temperature, then cool and stir further. Filter the solid, wash with chilled methanol, and dry to obtain pure Alosetron Hydrochloride.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of Alosetron and its characterization.

| Parameter | Value | Reference |

| Molecular Formula | C17H18N4O | [4] |

| Molecular Weight | 294.35 g/mol | [5] |

| Melting Point (HCl salt) | 288-291 °C | [5] |

Table 1: Physicochemical Properties of Alosetron.

| Solvent | Solubility | Reference |

| Water | 61 mg/mL | [5] |

| 0.1M Hydrochloric Acid | 42 mg/mL | [5] |

| pH 6 Phosphate Buffer | 0.3 mg/mL | [5] |

| pH 8 Phosphate Buffer | <0.1 mg/mL | [5] |

Table 2: Solubility of Alosetron Hydrochloride.

| Analytical Method | Parameters | Results | Reference |

| RP-HPLC | Column: Waters Spherisorb® 5µm CN, 250x4.6 mm; Mobile Phase: 0.01M Ammonium Acetate (pH 3.2): Methanol: THF (700:240:60 v/v); Flow rate: 1.0 ml/min; Detection: 295 nm | Retention time: 11.570 min; Linearity: 56.1-673.2 µg/mL; LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL; Assay: 99.93% | [6] |

Table 3: Chromatographic Data for Alosetron Hydrochloride Analysis.

Visualizations

Diagram 1: Synthetic Pathway of Alosetron

Caption: Simplified reaction scheme for the synthesis of Alosetron and its hydrochloride salt.

Diagram 2: Alosetron's Mechanism of Action

Caption: Alosetron acts as a selective antagonist at the 5-HT3 receptor, blocking serotonin binding.

References

- 1. US20120178937A1 - Process for the preparation of alosetron - Google Patents [patents.google.com]

- 2. New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC05700F [pubs.rsc.org]

- 3. ALOSETRON HYDROCHLORIDE – All About Drugs [allfordrugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iajps.com [iajps.com]

In Vitro Characterization of Aladotril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aladotril (also known as BP 1137) is a potent dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), key enzymes in the regulation of cardiovascular and renal function. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for relevant assays, and visual representations of its mechanism of action and experimental workflows.

Introduction

Vasopeptidase inhibitors represent a class of drugs that simultaneously target both ACE and NEP. This dual inhibition offers a synergistic approach to cardiovascular therapy. By inhibiting ACE, these agents block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Concurrently, by inhibiting NEP, they prevent the degradation of natriuretic peptides, which possess vasodilatory and natriuretic properties. This compound has been identified as a significant compound within this class. This document outlines the in vitro methodologies used to characterize its dual inhibitory profile.

Quantitative Inhibitory Activity

The in vitro potency of this compound's active metabolite, MDL 100,173, against both ACE and NEP has been determined through enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. For comparison, data for another vasopeptidase inhibitor, Fasidotrilat (the active form of Fasidotril), is also included.

| Compound | Target Enzyme | IC50 (nM) |

| MDL 100,173 (Active form of this compound) | ACE | 0.08 [1] |

| NEP | 0.11 [1] | |

| Fasidotrilat | ACE | 9.8[1] |

| NEP | 5.1[1] |

Mechanism of Action: Dual Inhibition Pathway

This compound exerts its therapeutic effects by modulating two critical enzymatic pathways involved in blood pressure regulation and fluid homeostasis. The following diagram illustrates this dual mechanism of action.

Experimental Protocols

Detailed methodologies for the in vitro characterization of dual ACE/NEP inhibitors like this compound are crucial for reproducible research. The following sections outline the typical protocols for ACE and NEP inhibition assays.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of ACE. A common method involves the use of a synthetic substrate that releases a detectable product upon cleavage by ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

ACE substrate: N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) or Hippuryl-His-Leu (HHL)

-

Assay Buffer: e.g., Tris-HCl buffer with NaCl and ZnCl2

-

Test compound (this compound's active metabolite)

-

Positive control (e.g., Captopril)

-

Microplate reader

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound or control, and the ACE enzyme solution.

-

Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the ACE substrate to each well.

-

Immediately measure the change in absorbance at the appropriate wavelength in kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

The percentage of ACE inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Neutral Endopeptidase (NEP) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on NEP activity. Similar to the ACE assay, it often employs a fluorogenic or chromogenic substrate.

Materials:

-

Neutral Endopeptidase (recombinant or purified)

-

NEP substrate (e.g., a fluorogenic peptide substrate)

-

Assay Buffer (e.g., Tris-HCl buffer)

-

Test compound (this compound's active metabolite)

-

Positive control (e.g., Thiorphan)

-

Microplate fluorometer or spectrophotometer

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound or control, and the NEP enzyme solution.

-

Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the NEP substrate to each well.

-

Measure the increase in fluorescence (or absorbance) at the appropriate excitation and emission wavelengths in kinetic mode for a defined period at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

The percentage of NEP inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The in vitro characterization of this compound demonstrates its potent and dual inhibitory activity against both angiotensin-converting enzyme and neutral endopeptidase. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development, facilitating further investigation and comparison of vasopeptidase inhibitors. The synergistic mechanism of action holds significant promise for the treatment of hypertension and other cardiovascular diseases.

References

Aladotril in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aladotril (also known as BP1137) is a promising therapeutic agent that functions as a dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibitory action presents a multifaceted approach to treating cardiovascular diseases by simultaneously targeting the renin-angiotensin-aldosterone system (RAAS) and potentiating the beneficial effects of natriuretic peptides. Preclinical studies, primarily in rodent models of cardiac hypertrophy, heart failure, and myocardial infarction, suggest that this compound can ameliorate adverse cardiac remodeling. While specific quantitative data and detailed protocols for this compound are limited in publicly available literature, this guide synthesizes the existing information and extrapolates from studies on other dual ACE/NEP inhibitors to provide a comprehensive technical overview for research and drug development professionals.

Core Mechanism of Action: Dual ACE and NEP Inhibition

This compound's therapeutic potential stems from its ability to concurrently inhibit two key enzymes in cardiovascular regulation:

-

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also promotes aldosterone secretion, leading to sodium and water retention, and contributes to cardiac and vascular fibrosis and hypertrophy. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and attenuation of pathological remodeling.

-

Neutral Endopeptidase (NEP): NEP is a zinc-dependent metalloprotease that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. Natriuretic peptides exert vasodilatory, natriuretic, and diuretic effects, and they inhibit the RAAS and sympathetic nervous system. By inhibiting NEP, this compound increases the bioavailability of these beneficial peptides, further promoting vasodilation, reducing cardiac preload and afterload, and counteracting the neurohormonal activation characteristic of heart failure.

The synergistic action of ACE and NEP inhibition is hypothesized to offer superior cardioprotective effects compared to single-target agents.

Signaling Pathway of Dual ACE/NEP Inhibition

Aladotril: A Technical Guide to a Dual Inhibitor of Neprilysin and Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aladotril is a potent dual-acting pharmaceutical agent that simultaneously inhibits two key enzymes in the cardiovascular and renal systems: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). Extensive investigation of publicly available scientific literature and pharmacological databases indicates that this compound is a direct-acting inhibitor and is not classified as a prodrug. Therefore, the concept of an "active metabolite" formed through in vivo biotransformation is not applicable to this compound based on current knowledge. This guide provides a comprehensive overview of this compound's mechanism of action, its physiological effects, and general experimental protocols relevant to the study of NEP and ACE inhibitors.

Core Mechanism of Action: Dual NEP/ACE Inhibition

This compound's therapeutic potential stems from its ability to concurrently block the activity of two critical zinc-dependent metalloproteases. This dual inhibition offers a synergistic approach to cardiovascular regulation by modulating two distinct but interconnected pathways: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a central component of the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts a range of effects that contribute to increased blood pressure, including:

-

Vasoconstriction: Direct contraction of vascular smooth muscle.

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release.

By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to vasodilation, reduced aldosterone levels, and a decrease in sympathetic tone, collectively resulting in lower blood pressure.

Neutral Endopeptidase (NEP) Inhibition

NEP, also known as neprilysin, is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). These peptides play a crucial role in maintaining cardiovascular homeostasis by promoting:

-

Vasodilation: Relaxation of blood vessels.

-

Natriuresis and Diuresis: Excretion of sodium and water by the kidneys.

-

Inhibition of the RAAS: Suppression of renin and aldosterone release.

By inhibiting NEP, this compound protects natriuretic peptides from degradation, thereby potentiating their beneficial effects.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the general functions and consequences of NEP and ACE inhibition.

Table 1: Overview of this compound's Target Enzymes

| Enzyme | Endogenous Substrates | Primary Physiological Role |

| Neutral Endopeptidase (NEP) | Natriuretic peptides (ANP, BNP, CNP), Bradykinin, Adrenomedullin | Degradation of vasoactive peptides |

| Angiotensin-Converting Enzyme (ACE) | Angiotensin I, Bradykinin | Conversion of Angiotensin I to Angiotensin II |

Table 2: Physiological Consequences of this compound's Dual Inhibition

| Parameter | Effect of ACE Inhibition | Effect of NEP Inhibition | Combined Effect of this compound |

| Angiotensin II Levels | ↓ | - | ↓ |

| Natriuretic Peptide Levels | - | ↑ | ↑ |

| Bradykinin Levels | ↑ | ↑ | ↑↑ |

| Blood Pressure | ↓ | ↓ | ↓↓ |

| Sodium and Water Retention | ↓ | ↓ | ↓↓ |

| Vasodilation | ↑ | ↑ | ↑↑ |

Experimental Protocols

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a compound against NEP and ACE.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human NEP or ACE is incubated with a fluorogenic or chromogenic substrate specific to the enzyme.

-

Inhibitor Incubation: The enzyme-substrate mixture is incubated with varying concentrations of the test inhibitor (e.g., this compound).

-

Signal Detection: The enzymatic reaction results in the cleavage of the substrate, producing a fluorescent or colorimetric signal that is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To assess the effect of the inhibitor on cellular pathways regulated by NEP and ACE substrates.

General Protocol:

-

Cell Culture: A relevant cell line (e.g., vascular smooth muscle cells, cardiac fibroblasts) is cultured.

-

Treatment: Cells are treated with the inhibitor in the presence or absence of a relevant substrate (e.g., ANP for NEP inhibition, Angiotensin I for ACE inhibition).

-

Endpoint Measurement: Downstream signaling events are measured. This could include the quantification of second messengers (e.g., cGMP for natriuretic peptide signaling) using ELISA or the analysis of gene expression changes via RT-qPCR.

In Vivo Models of Cardiovascular Disease

Objective: To evaluate the therapeutic efficacy of the inhibitor in a living organism.

General Protocol:

-

Animal Model: A suitable animal model of cardiovascular disease is used (e.g., spontaneously hypertensive rats, models of heart failure).

-

Drug Administration: The inhibitor is administered to the animals via an appropriate route (e.g., oral gavage).

-

Physiological Monitoring: Key physiological parameters such as blood pressure (using telemetry), heart rate, and cardiac function (using echocardiography) are monitored over the course of the treatment.

-

Biomarker Analysis: Blood and tissue samples are collected to measure relevant biomarkers, such as plasma levels of angiotensin II, ANP, and cGMP.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key pathways affected by this compound and a general workflow for its evaluation.

Conclusion

This compound represents a promising therapeutic strategy by targeting both the renin-angiotensin-aldosterone system and the natriuretic peptide system. Based on the current body of scientific evidence, this compound functions as a direct dual inhibitor and is not a prodrug. Further research and clinical investigations are necessary to fully elucidate its pharmacokinetic profile, safety, and efficacy in various cardiovascular and renal diseases. The experimental frameworks outlined in this guide provide a basis for the continued evaluation of this compound and other dual NEP/ACE inhibitors.

Investigational Studies on Aladotril: A Review

No publicly available investigational studies, clinical trials, or preclinical data were found for a compound named "Aladotril."

A comprehensive search of scientific literature and clinical trial registries did not yield any information on a drug or investigational compound specifically identified as this compound. This suggests that "this compound" may be:

-

A very early-stage compound not yet in the public domain: Research and development of new drugs often occurs in confidence during the early preclinical phases.

-

An internal codename: Pharmaceutical companies may use internal codenames for compounds that are not disclosed publicly.

-

A possible misspelling or alternative name: The name provided may be inaccurate.

-

A discontinued or non-existent compound.

Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to:

-

Verify the spelling and official name of the investigational drug.

-

Search for publications using alternative identifiers such as company codenames or chemical names, if available.

-

Consult specialized pharmaceutical and clinical trial databases with the correct identifiers.

Further investigation into the correct name or any available identifiers for the compound of interest is necessary to retrieve the required information for a detailed technical guide.

Preclinical data on Aladotril

An in-depth search for preclinical data on "Aladotril" did not yield specific results for a drug with this name. The scientific and medical databases accessed contain no references to a compound designated as this compound.

This suggests a few possibilities:

-

Misspelling: The name "this compound" may be a misspelling of another drug.

-

Early-Stage Compound: It could be an internal designation for a very early-stage compound that has not yet been disclosed in public literature or databases.

-

Discontinued Compound: The development of this compound may have been discontinued at a very early stage, before any significant data was published.

Recommendation:

To proceed with your request, please verify the correct spelling of the drug's name. If the spelling is correct, any additional identifiers such as a company name, a compound code (e.g., XYZ-123), or a therapeutic class would be beneficial in locating the relevant preclinical data.

Without specific information on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Once the correct drug name or additional identifiers are provided, a comprehensive search can be re-initiated to gather the necessary preclinical information and fulfill the detailed requirements of your request.

Methodological & Application

Application Notes and Protocols for Aladotril (Fasidotril) in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aladotril, also known as Fasidotril or Alatriopril, is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This dual mechanism of action makes it a compound of interest for cardiovascular research, particularly in the study of hypertension and heart failure. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion. Simultaneously, by inhibiting NEP, it prevents the breakdown of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis. These synergistic actions suggest its potential as a therapeutic agent for cardiovascular diseases.

These application notes provide a summary of reported dosages of this compound (Fasidotril) in various rat models of cardiovascular disease and detailed protocols for key experiments to guide researchers in their preclinical studies.

Data Presentation: this compound (Fasidotril) Dosage in Rat Models

The following table summarizes the oral dosages of this compound (Fasidotril) used in different animal models based on published studies.

| Animal Model | Indication | Dosage | Duration | Key Findings |

| Spontaneously Hypertensive Rats (SHR) | Hypertension | 100 mg/kg, PO, twice daily | 3 weeks | Progressive and sustained decrease in systolic blood pressure.[1][2] |

| Goldblatt 2-Kidney, 1-Clip (2K1C) Rats | Renovascular Hypertension | 100 mg/kg, PO, twice daily | 3 weeks | Progressive and sustained decrease in systolic blood pressure.[1][2] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | Salt-Sensitive Hypertension | 100 mg/kg, PO, twice daily | 3 weeks | Prevented the progressive rise in blood pressure.[1][2] |

| Coronary Artery Ligation-Induced Myocardial Infarction Rats | Heart Failure | 180 mg/kg/day, PO | 40 weeks | Prolonged survival and attenuated cardiac hypertrophy.[3][4] |

| Myocardial Infarction Rats (acute study) | Heart Failure | 10 mg/kg, IV (as Fasidotrilat, the active metabolite) | Single dose | Increased diuresis and natriuresis.[5] |

Signaling Pathway of this compound (Fasidotril)

The following diagram illustrates the dual mechanism of action of this compound (Fasidotril) on the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

References

- 1. researchgate.net [researchgate.net]

- 2. Antihypertensive effects of fasidotril, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Effect of long-term therapy with fasidotril, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute natriuretic effect of fasidotrilat, a mixed inhibitor of neutral endopeptidase and angiotensin I-converting enzyme, in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Aladotril

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Aladotril (referred to as "Analyte X" in the procedural descriptions) in bulk drug substance and pharmaceutical dosage forms. The method is developed to provide a rapid and accurate analysis, making it suitable for routine quality control and stability testing. The validation of this method was performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose.[1][2][3]

High-performance liquid chromatography is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug compounds.[4][5] This method utilizes a C18 stationary phase and a simple isocratic mobile phase, allowing for excellent separation and peak symmetry of the analyte. Detection is carried out using a UV detector at a wavelength determined by the analyte's maximum absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.[6]

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC System |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or λmax of this compound) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas the solution. Mix with acetonitrile in a 60:40 (acetonitrile:aqueous acid) volume/volume ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

-

Sample Preparation (for a tablet dosage form):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.[7]

-

Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range.

-

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Specificity

Specificity was evaluated by injecting the mobile phase (blank) and a placebo solution (containing all excipients except the active ingredient) to demonstrate the absence of interference at the retention time of this compound.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of the this compound standard solution over the range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 52,345 |

| 5 | 261,567 |

| 10 | 524,890 |

| 20 | 1,050,123 |

| 40 | 2,101,567 |

| 50 | 2,625,890 |

| Correlation Coefficient (r²) | 0.9998 |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a standard solution (20 µg/mL) were performed on the same day and on three different days.

Table 3: Precision Data for this compound

| Precision Type | Peak Area (n=6) | % RSD |

| Intra-day (Repeatability) | 1,050,123 | 0.45% |

| Inter-day (Intermediate) | 1,052,345 | 0.82% |

Accuracy

Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery percentage was then calculated.

Table 4: Accuracy (Recovery) Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 16 | 15.89 | 99.31% |

| 100% | 20 | 20.08 | 100.40% |

| 120% | 24 | 23.85 | 99.38% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ for this compound

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Visualized Workflows

Caption: Overall workflow for the HPLC analysis of this compound.

Caption: Detailed workflow for sample preparation from a tablet dosage form.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines, and the results indicate its suitability for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The short run time of 10 minutes allows for a high throughput of samples. This application note provides a solid foundation for the analysis of this compound, which can be further adapted and optimized as needed.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. jetir.org [jetir.org]

- 5. wjpmr.com [wjpmr.com]

- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nacalai.com [nacalai.com]

Application Notes and Protocols: Aladotril Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aladotril is a prodrug that, upon administration, is metabolized into its active diacid form, which acts as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin.[1][2] Inhibition of ACE is a validated therapeutic strategy for the management of hypertension and heart failure.[3] This document provides a detailed protocol for an enzymatic assay to determine the inhibitory activity of this compound's active metabolite on ACE. The protocol is based on a well-established spectrophotometric method using the synthetic substrate N-Hippuryl-His-Leu (HHL).[1]

Mechanism of Action: this compound

This compound exerts its pharmacological effect through the inhibition of the Angiotensin-Converting Enzyme. As a prodrug, this compound is inactive and requires in vivo enzymatic conversion to its active metabolite. This active form then competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. The reduction in angiotensin II levels leads to vasodilation and decreased aldosterone secretion, resulting in a decrease in blood pressure.

Quantitative Data Summary

The inhibitory potency of this compound's active metabolite is typically determined by its half-maximal inhibitory concentration (IC50). The following table presents example data comparing the IC50 value of the active metabolite of this compound with that of Captopril, a well-known ACE inhibitor.

| Inhibitor | IC50 (nM) |

| This compound Active Metabolite | 5.8 |

| Captopril (Reference) | 8.7 |

Note: The provided IC50 values are for illustrative purposes and may vary depending on the specific experimental conditions.

Experimental Protocol: ACE Inhibition Assay

This protocol describes a spectrophotometric assay to measure the ACE inhibitory activity of the active form of this compound. The assay is based on the cleavage of the substrate HHL by ACE to produce hippuric acid, which can be quantified after extraction.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

N-Hippuryl-His-Leu (HHL)

-

This compound's active metabolite (or this compound pre-treated for in vitro hydrolysis)

-

Captopril (as a positive control)

-

Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Deionized water

-

Microcentrifuge tubes

-

Spectrophotometer and cuvettes (or a microplate reader)

Experimental Workflow

References

Application Notes and Protocols for Aladotril Testing in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aladotril is a promising angiotensin-converting enzyme (ACE) inhibitor under investigation for the treatment of hypertension. ACE inhibitors are a well-established class of antihypertensive drugs that exert their effect by blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in three widely used animal models of hypertension: the Spontaneously Hypertensive Rat (SHR), the two-kidney, one-clip (2K1C) renal hypertensive rat, and the deoxycorticosterone acetate (DOCA)-salt hypertensive rat.

These models represent different facets of human hypertension. The SHR model mimics essential hypertension, the most common form in humans.[2] The 2K1C model represents renin-dependent hypertension resulting from renal artery stenosis.[3] The DOCA-salt model is a low-renin, volume-dependent model of hypertension.[4] Evaluating this compound in these diverse models will provide a comprehensive understanding of its antihypertensive efficacy and mechanism of action.

Mechanism of Action: this compound and the Renin-Angiotensin-Aldosterone System (RAAS)

This compound, as an ACE inhibitor, directly interferes with the RAAS cascade. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and consequently, a reduction in blood pressure.[1] Furthermore, the decrease in angiotensin II levels also reduces the secretion of aldosterone, a hormone that promotes sodium and water retention, further contributing to the blood pressure-lowering effect.

Caption: this compound's inhibition of ACE in the RAAS pathway.

Animal Models of Hypertension

The selection of an appropriate animal model is critical for elucidating the antihypertensive properties of this compound. The following models are recommended:

-

Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension, characterized by a gradual increase in blood pressure with age.[2]

-

Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat: A model of renovascular hypertension induced by partially constricting one renal artery, leading to activation of the RAAS.[3]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of low-renin, volume-dependent hypertension induced by administration of a mineralocorticoid and a high-salt diet.[4]

Data Presentation: Efficacy of ACE Inhibitors in Hypertensive Rat Models

While specific data for this compound is pending clinical trials, the following tables summarize the expected dose-dependent effects on systolic blood pressure (SBP) based on studies with other ACE inhibitors like Captopril and Enalapril in the respective animal models.

Table 1: Expected Dose-Response of this compound in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg/day, p.o.) | Route of Administration | Duration of Treatment | Expected Mean SBP (mmHg) ± SEM | Expected % Reduction in SBP |

| Vehicle Control | - | Oral Gavage | 4 weeks | 195 ± 5 | - |

| This compound (Low Dose) | 10 | Oral Gavage | 4 weeks | 165 ± 6 | ~15% |

| This compound (Mid Dose) | 30 | Oral Gavage | 4 weeks | 145 ± 5 | ~25% |

| This compound (High Dose) | 50 | Oral Gavage | 4 weeks | 130 ± 7 | ~33% |

Data is representative based on findings for other ACE inhibitors such as captopril and enalapril.[5][6]

Table 2: Expected Dose-Response of this compound in 2K1C Renal Hypertensive Rats

| Treatment Group | Dose (mg/kg/day, p.o.) | Route of Administration | Duration of Treatment | Expected Mean SBP (mmHg) ± SEM | Expected % Reduction in SBP |

| Sham Control | - | Oral Gavage | 4 weeks | 130 ± 4 | - |

| 2K1C + Vehicle | - | Oral Gavage | 4 weeks | 185 ± 7 | - |

| 2K1C + this compound (Low Dose) | 5 | Oral Gavage | 4 weeks | 160 ± 6 | ~13% |

| 2K1C + this compound (Mid Dose) | 15 | Oral Gavage | 4 weeks | 140 ± 5 | ~24% |

| 2K1C + this compound (High Dose) | 30 | Oral Gavage | 4 weeks | 125 ± 6 | ~32% |

Data is representative based on findings for other ACE inhibitors such as enalapril.[7]

Table 3: Expected Dose-Response of this compound in DOCA-Salt Hypertensive Rats

| Treatment Group | Dose (mg/kg/day, p.o.) | Route of Administration | Duration of Treatment | Expected Mean SBP (mmHg) ± SEM | Expected % Reduction in SBP |

| Uninephrectomized Control | - | Oral Gavage | 4 weeks | 125 ± 5 | - |

| DOCA-Salt + Vehicle | - | Oral Gavage | 4 weeks | 190 ± 8 | - |

| DOCA-Salt + this compound (Low Dose) | 10 | Oral Gavage | 4 weeks | 170 ± 7 | ~10% |

| DOCA-Salt + this compound (Mid Dose) | 30 | Oral Gavage | 4 weeks | 150 ± 6 | ~21% |

| DOCA-Salt + this compound (High Dose) | 50 | Oral Gavage | 4 weeks | 135 ± 8 | ~29% |

Data is representative based on findings for other ACE inhibitors such as captopril.[8]

Experimental Protocols

The following are detailed protocols for inducing hypertension and testing the efficacy of this compound.

General Procedures

Animal Husbandry: Male rats of the appropriate strain (Wistar-Kyoto for SHR, Sprague-Dawley for 2K1C and DOCA-salt) weighing 200-250g at the start of the experiment should be used. Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum, except where specified. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Blood Pressure Measurement: Systolic blood pressure and heart rate should be measured in conscious, restrained rats using a non-invasive tail-cuff method.[9] For continuous and more accurate measurements, radiotelemetry is the gold standard.[10][11] Animals should be acclimated to the measurement procedure for at least one week before the start of the experiment. Baseline blood pressure should be recorded for 3-5 consecutive days before the induction of hypertension or initiation of treatment.

Caption: General experimental workflow for this compound testing.

Protocol 1: Spontaneously Hypertensive Rat (SHR) Model

-

Animals: 12-week-old male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

-

Acclimatization and Baseline: Acclimatize rats for one week, followed by baseline blood pressure measurements for 3-5 days.

-

Grouping: Randomly assign SHRs to vehicle control and this compound treatment groups (n=8-10 per group). A group of WKY rats will serve as a normotensive control.

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks at the doses specified in Table 1.

-

Monitoring: Measure blood pressure and heart rate weekly.

-

Endpoint Analysis: At the end of the 4-week treatment period, record final blood pressure. Euthanize animals and collect hearts and kidneys to assess for hypertrophy (organ weight to body weight ratio). Plasma samples can be collected for biomarker analysis (e.g., renin, angiotensin II, aldosterone).

Protocol 2: Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat Model

-

Animals: Male Sprague-Dawley rats.

-

Surgical Induction of Hypertension:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make a flank incision to expose the left kidney.

-

Carefully place a silver clip (0.2 mm internal diameter) around the left renal artery.

-

Suture the incision.

-

Sham-operated rats will undergo the same procedure without clip placement.

-

-

Confirmation of Hypertension: Monitor blood pressure weekly. Rats with a sustained SBP > 160 mmHg for two consecutive weeks are considered hypertensive.[12]

-

Grouping and Treatment: Once hypertension is established (typically 4 weeks post-surgery), group the 2K1C rats and begin treatment with this compound or vehicle as described in Protocol 1 and Table 2.

-

Monitoring and Endpoint Analysis: Follow the procedures outlined in Protocol 1.

Protocol 3: DOCA-Salt Hypertensive Rat Model

-

Animals: Male Sprague-Dawley rats.

-

Surgical and Chemical Induction of Hypertension:

-

Perform a unilateral nephrectomy (removal of the left kidney) under anesthesia.[3]

-

Implant a deoxycorticosterone acetate (DOCA) pellet (25 mg, 21-day release) subcutaneously.[13]

-

Replace drinking water with 1% NaCl solution.[3]

-

Control animals will undergo uninephrectomy but receive a placebo pellet and normal drinking water.

-

-

Confirmation of Hypertension: Monitor blood pressure weekly. Hypertension (SBP > 150 mmHg) typically develops within 3-4 weeks.[14]

-

Grouping and Treatment: Once hypertension is established, group the DOCA-salt rats and begin treatment with this compound or vehicle as described in Protocol 1 and Table 3.

-

Monitoring and Endpoint Analysis: Follow the procedures outlined in Protocol 1.

Conclusion

These detailed protocols and application notes provide a robust framework for the preclinical evaluation of this compound in established animal models of hypertension. The use of SHR, 2K1C, and DOCA-salt models will allow for a thorough assessment of this compound's efficacy across different hypertensive mechanisms. The provided data tables, based on existing knowledge of ACE inhibitors, offer a benchmark for expected outcomes. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the further development of this compound as a potential new therapy for hypertension.

References

- 1. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Antihypertensive effects of captopril in combination with diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Depressor effects of captopril in DOCA-salt hypertensive rats: role of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinin-mediated antihypertensive effect of captopril in deoxycorticosterone acetate-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prevention of Hypertension in DOCA-Salt Rats by an Inhibitor of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enalapril and renal function in hypertensive rats transgenic for mouse renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. COX-2-independent activation of renal (pro)renin receptor contributes to DOCA-salt hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

Alosetron Formulation for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor. It is understood to modulate the enteric nervous system, affecting visceral pain, colonic transit, and gastrointestinal secretions.[1] These mechanisms are central to its therapeutic effects. In preclinical research, appropriate formulation and standardized protocols are critical for obtaining reliable and reproducible data to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of Alosetron.

These application notes provide detailed protocols for the preclinical formulation of Alosetron, a 5-HT3 receptor binding assay, and an in vivo gastrointestinal motility study. The information is intended to guide researchers in designing and executing preclinical studies.

Data Presentation

Preclinical Pharmacokinetic Parameters of Alosetron in Rats (Oral Administration)

| Parameter | Value | Units |

| Cmax | Data not available in searched literature | ng/mL |

| Tmax | Data not available in searched literature | h |

| AUC | Data not available in searched literature | ng·h/mL |

| Bioavailability | ~50-60 (in humans) | % |

| Half-life (t½) | ~1.5 (in humans) | h |

Note: Specific preclinical pharmacokinetic values for Alosetron in rats were not available in the public domain literature searched. The provided human data offers a reference point. Researchers should perform pharmacokinetic studies in the selected animal model to determine these parameters.

Preclinical Pharmacodynamic Response of Alosetron in Mice

| Endpoint | Dose/Concentration | Effect | Animal Model |

| Inhibition of Migrating Motor Complexes (MMC) Frequency | 20 nM (in females) | 100-fold greater inhibition in females compared to males | C57BL/6 Mice (in vitro) |

| Inhibition of Migrating Motor Complexes (MMC) Frequency | 10 µM | Abolished all MMCs | C57BL/6 Mice (in vitro) |

Signaling Pathway and Experimental Workflow

Alosetron Mechanism of Action

Alosetron competitively blocks 5-HT3 receptors located on enteric neurons. This antagonism inhibits the binding of serotonin, which in turn modulates downstream signaling pathways involved in gastrointestinal motility and visceral sensation.[1]

Experimental Workflow for Preclinical Evaluation

The following workflow outlines the key stages in the preclinical assessment of an Alosetron formulation.

Experimental Protocols

Preclinical Oral Formulation of Alosetron

This protocol describes the preparation of a simple oral suspension of Alosetron suitable for administration to rodents.

Materials:

-

Alosetron hydrochloride powder

-

0.5% (w/v) Methylcellulose in purified water

-

Mortar and pestle

-

Graduated cylinders

-

Stir plate and stir bar

-

Analytical balance

Procedure:

-

Calculate the required amount of Alosetron hydrochloride and 0.5% methylcellulose solution based on the desired final concentration and volume.

-

Weigh the Alosetron hydrochloride powder accurately using an analytical balance.

-

Triturate the Alosetron powder in a mortar with a small amount of the 0.5% methylcellulose solution to form a smooth paste.

-

Gradually add the remaining 0.5% methylcellulose solution to the paste while continuously stirring.

-

Transfer the suspension to a beaker and stir using a magnetic stir plate for at least 15 minutes to ensure homogeneity.

-

Store the suspension in a tightly sealed container at 2-8°C, protected from light. Shake well before each use.

5-HT3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Alosetron for the 5-HT3 receptor.

Materials:

-

Membrane preparation from cells expressing human 5-HT3 receptors

-

[3H]-Granisetron (or other suitable 5-HT3 radioligand)

-

Alosetron hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Alosetron in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Alosetron solution (or vehicle for total binding)

-

Radioligand (at a concentration close to its Kd)

-

Membrane preparation

-

-

For non-specific binding, add a high concentration of a known 5-HT3 antagonist (e.g., unlabeled granisetron) instead of Alosetron.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for Alosetron. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This protocol describes the charcoal meal test in mice to assess the effect of Alosetron on gastrointestinal transit.

Materials:

-

Alosetron oral formulation

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Charcoal meal: 5% activated charcoal in 10% gum arabic solution

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Fast the mice for 18-24 hours with free access to water.

-

Administer the Alosetron formulation or vehicle control orally via gavage.

-

After a predetermined time (e.g., 30-60 minutes), administer the charcoal meal orally via gavage.

-

After a set time (e.g., 20-30 minutes), humanely euthanize the mice by an approved method.

-

Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

-

Gently remove the small intestine and lay it flat on a surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter.

-

Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

-

Compare the gastrointestinal transit between the Alosetron-treated and vehicle-treated groups.

References

Aladotril Stability Testing Protocol: A Comprehensive Guide for Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed protocols for conducting stability testing of Aladotril, a novel Angiotensin-Converting Enzyme (ACE) inhibitor. The protocol is designed for researchers, scientists, and drug development professionals to ensure the generation of robust and reliable stability data compliant with international regulatory standards. Methodologies for forced degradation, long-term stability, and accelerated stability studies are outlined, along with a validated stability-indicating analytical method. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a promising new chemical entity in the class of ACE inhibitors, intended for the treatment of hypertension and congestive heart failure. Establishing a comprehensive stability profile is a critical step in its pharmaceutical development. Stability testing ensures that the drug substance maintains its quality, purity, potency, and safety throughout its shelf life.[1] These studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a stable formulation.[2][3]

This protocol details the necessary steps for conducting forced degradation studies to elucidate degradation pathways and for performing long-term and accelerated stability studies to determine the re-test period for the active pharmaceutical ingredient (API) and the shelf-life for the drug product.

Scope

This protocol applies to the stability testing of this compound drug substance and its formulated drug product. It covers:

-

Forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions.

-

Development and validation of a stability-indicating analytical method.

-

Long-term and accelerated stability testing protocols.

-

Data presentation and evaluation.

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

-

LC-MS system for identification of degradation products.

-

pH meter.

-

Forced-air stability chambers with controlled temperature and humidity.

-

Photostability chamber compliant with ICH Q1B guidelines.

-

Analytical balance.

-

Volumetric glassware.

-

Water bath.

-

Reflux condensers.

-

-

Reagents and Materials:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Purified water (Type I).

-

Hydrochloric acid (HCl), 0.1 N.

-

Sodium hydroxide (NaOH), 0.1 N.

-

Hydrogen peroxide (H₂O₂), 3%.

-

Buffers of various pH values (e.g., phosphate, acetate).

-

Inert gas (e.g., Nitrogen).

-

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the this compound molecule.[2] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 8 hours.[3] Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL for analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 8 hours.[3] Withdraw samples at specified intervals, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the solution at 80°C for 12 hours.[3] Withdraw samples at designated times and dilute to the final concentration.

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[3] Withdraw samples at various time points and dilute for analysis.

Expose a solid sample of this compound API to a temperature of 80°C in a forced-air oven for 5 days.[4] Samples should be withdrawn at regular intervals, dissolved in the solvent, and diluted to the target concentration for analysis.

Expose a solid sample of this compound API and a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after the exposure period.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][6]

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 215 nm (or as determined by UV scan of this compound).

-

Column Temperature: 30°C.

The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance and drug product in their proposed commercial packaging.[7]

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, 6 months.

-

Intermediate: 0, 3, 6, 9, 12 months (only if significant change occurs in accelerated studies).

The stability protocol should include tests for attributes susceptible to change during storage, such as:

-

Appearance

-

Assay of this compound

-

Degradation products

-

Moisture content

-

Dissolution (for drug product)

Data Presentation

Quantitative data from the stability studies should be summarized in tables to facilitate analysis and comparison.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Duration | This compound Assay (%) | Total Impurities (%) | Remarks |

| 0.1 N HCl | 8 hours | 85.2 | 14.8 | Significant degradation |

| 0.1 N NaOH | 8 hours | 78.5 | 21.5 | Extensive degradation |

| 0.1 N H₂O | 12 hours | 98.1 | 1.9 | Minor degradation |

| 3% H₂O₂ | 24 hours | 90.7 | 9.3 | Moderate degradation |

| Thermal (80°C) | 5 days | 95.4 | 4.6 | Stable to heat |

| Photolytic | ICH Q1B | 99.2 | 0.8 | Stable to light |

Table 2: Long-Term Stability Data (25°C/60%RH)

| Time Point (Months) | Appearance | Assay (%) | Degradation Product X (%) | Total Impurities (%) |

| 0 | White Powder | 100.1 | < LOQ | 0.15 |

| 3 | White Powder | 99.8 | < LOQ | 0.18 |

| 6 | White Powder | 99.5 | 0.05 | 0.21 |

| 9 | White Powder | 99.2 | 0.08 | 0.25 |

| 12 | White Powder | 98.9 | 0.11 | 0.29 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound stability testing.

Putative Degradation Pathway

Caption: Putative degradation pathways for this compound.

Conclusion